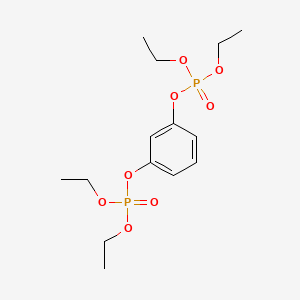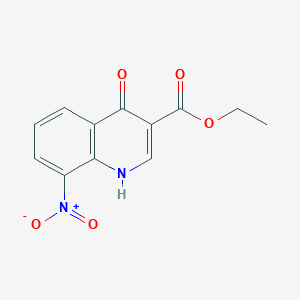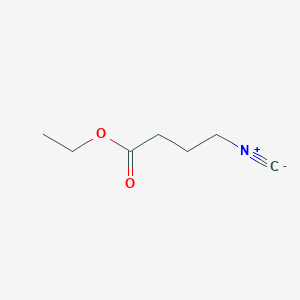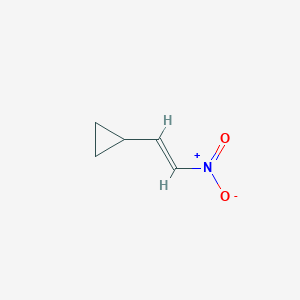
(2-硝基乙烯基)环丙烷
描述
“(2-Nitroethenyl)cyclopropane” is a chemical compound with the molecular weight of 113.12 . It is a liquid at room temperature .
Synthesis Analysis
The synthesis of cyclopropane compounds often involves the reaction of carbenes with the double bond in alkenes or cycloalkenes . Methylene, H2C, is the simplest carbene, and in general, carbenes have the formula R2C . Other species that will also react with alkenes to form cyclopropanes but do not follow the formula of carbenes are referred to as carbenoids .Molecular Structure Analysis
The molecular structure of “(2-Nitroethenyl)cyclopropane” is characterized by the presence of a cyclopropane ring . Cyclopropane is significantly more reactive than expected because of the bond angles in the ring .Chemical Reactions Analysis
Cyclopropane compounds are very reactive due to their highly strained nature . One common method of cyclopropane synthesis is the reaction of carbenes with the double bond in alkenes or cycloalkenes .Physical And Chemical Properties Analysis
“(2-Nitroethenyl)cyclopropane” is a liquid at room temperature .科学研究应用
Organocatalytic Applications
Cyclopropene-based compounds, which include “(2-Nitroethenyl)cyclopropane”, have been used as catalysts for organic transformations . These compounds have been found to be valuable synthons for the construction of carbocycles, heterocycles, and other useful organic compounds .
Cycloaddition Reactions
Cyclopropane derivatives have been widely used in cycloaddition reactions. These reactions are crucial for the rapid construction of cyclic, polycyclic, or bridged cyclic products . They also play a significant role in the asymmetric synthesis of cyclic frameworks and serve as building blocks for natural products .
Synthesis of Natural Products
Cyclopropane-containing compounds are often used in the synthesis of natural products . The unique structure of cyclopropane allows for the creation of highly functionalized molecules, making it a valuable tool in the field of organic synthesis .
Development of Novel Catalysts
The development of novel small molecule-based catalysts for organic transformations has increased noticeably in the last two decades. A very recent addition to this particular research area is cyclopropene- and cyclopropenium-based catalysts .
Construction of Carbocycles and Heterocycles
A wide range of cyclopropene derivatives have been found serving as valuable synthons for the construction of carbocycles, heterocycles and other useful organic compounds .
Electrophotocatalysis
In the field of electrophotocatalysis, cyclopropene-based compounds have been found to be particularly useful . This is a relatively new area of research, but the unique properties of these compounds make them promising candidates for future studies .
安全和危害
“(2-Nitroethenyl)cyclopropane” is classified as a hazardous substance . It is extremely flammable and may form explosive mixtures with air . It contains gas under pressure and may explode if heated . It may cause frostbite, displace oxygen and cause rapid suffocation, and is harmful if inhaled . It may also cause drowsiness or dizziness .
未来方向
The role of cyclopropane substitution on the ethylene in zw-type [3+2] cycloaddition (32CA) reactions of cyclic nitrones has been studied within Molecular Electron Density Theory (MEDT) at the ωB97X-D/6-311G (d,p) computational level . This could open up new avenues for the use of “(2-Nitroethenyl)cyclopropane” in various chemical reactions.
作用机制
Target of Action
This compound is a derivative of cyclopropane , which has been studied for its anesthetic properties . .
Mode of Action
Cyclopropane derivatives have been studied for their ability to undergo [3+2] cycloaddition reactions . This suggests that (2-Nitroethenyl)cyclopropane might interact with its targets through similar chemical reactions, leading to changes in the target molecules.
Biochemical Pathways
Cyclopropane and its derivatives are known to be involved in various biochemical reactions . For instance, cyclopropane carboxylic acids can be synthesized from diethylmalonate and a, w-dihalides . .
Pharmacokinetics
The physicochemical properties of a drug can strongly influence its ADME properties Given the unique structure of (2-Nitroethenyl)cyclopropane, it is likely that its ADME properties would be different from those of other cyclopropane derivatives
Result of Action
Cyclopropane derivatives have been studied for their effects on membrane structure and dynamics . .
Action Environment
Environmental factors can influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and presence of other chemicals can affect the reactivity and stability of cyclopropane derivatives . .
属性
IUPAC Name |
[(E)-2-nitroethenyl]cyclopropane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO2/c7-6(8)4-3-5-1-2-5/h3-5H,1-2H2/b4-3+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPCAGMYVDOFLFU-ONEGZZNKSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C=C[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1/C=C/[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101285551 | |
| Record name | Cyclopropane, (2-nitroethenyl)-, (E)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101285551 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Nitroethenyl)cyclopropane | |
CAS RN |
154242-19-0 | |
| Record name | Cyclopropane, (2-nitroethenyl)-, (E)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=154242-19-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclopropane, (2-nitroethenyl)-, (E)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101285551 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [(E)-2-nitroethenyl]cyclopropane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-(4-Methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid](/img/structure/B3039459.png)
![3-p-Tolyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid](/img/structure/B3039460.png)

![methyl 2-[(E)-phenylmethylidene]-1-hydrazinecarboxylate](/img/structure/B3039464.png)
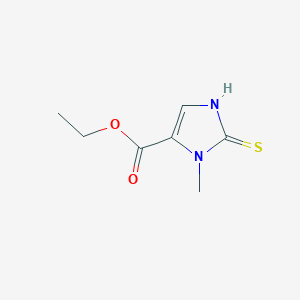
![N'-[6-chloro-4-(trifluoromethyl)-2-pyridyl]ethane-1,2-diamine](/img/structure/B3039467.png)
![Ethyl 3,5-dioxo-4-oxatricyclo[5.2.2.02,6]undecane-1-carboxylate](/img/structure/B3039468.png)


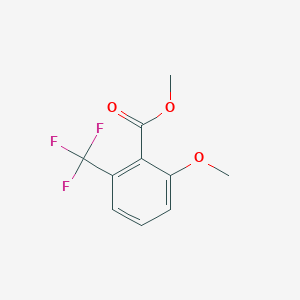
![2-(Pyridin-3-yl)-2-[(thien-2-yl)sulfonyl]ethylamine dihydrochloride](/img/structure/B3039474.png)
